N-methyl-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]-2-propan-2-yl-1,3-benzoxazole-5-carboxamide
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Overview
Description
N-methyl-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]-2-propan-2-yl-1,3-benzoxazole-5-carboxamide is a complex organic compound that features a benzoxazole core, a pyrazole ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]-2-propan-2-yl-1,3-benzoxazole-5-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the formation of the benzoxazole core, and finally, the coupling of these two moieties.
Pyrazole Ring Formation: The pyrazole ring can be synthesized by reacting phenylhydrazine with an appropriate β-diketone under reflux conditions in ethanol.
Benzoxazole Core Formation: The benzoxazole core can be synthesized by cyclization of o-aminophenol with a carboxylic acid derivative under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]-2-propan-2-yl-1,3-benzoxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoxazole derivatives.
Scientific Research Applications
N-methyl-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]-2-propan-2-yl-1,3-benzoxazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential anti-inflammatory, anti-cancer, or antimicrobial activities.
Materials Science: The compound can be used in the development of organic semiconductors or as a building block for advanced materials.
Biological Studies: It can serve as a probe for studying biological pathways and interactions due to its unique structural features.
Mechanism of Action
The mechanism of action of N-methyl-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]-2-propan-2-yl-1,3-benzoxazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways . For example, it could inhibit a key enzyme in a metabolic pathway, leading to therapeutic effects in disease conditions .
Comparison with Similar Compounds
Similar Compounds
N-methyl-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]-2-propan-2-yl-1,3-benzoxazole-5-carboxamide: shares similarities with other pyrazole and benzoxazole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its combined structural features, which confer specific chemical reactivity and biological activity.
Properties
IUPAC Name |
N-methyl-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]-2-propan-2-yl-1,3-benzoxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2/c1-14(2)21-23-19-11-16(9-10-20(19)28-21)22(27)26(3)13-17-12-18(25-24-17)15-7-5-4-6-8-15/h4-12,14H,13H2,1-3H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVXCWBQXGPGTKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=C(O1)C=CC(=C2)C(=O)N(C)CC3=CC(=NN3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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